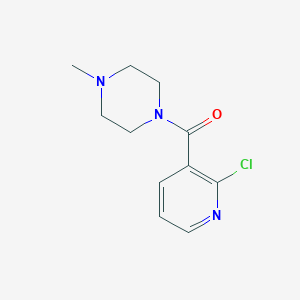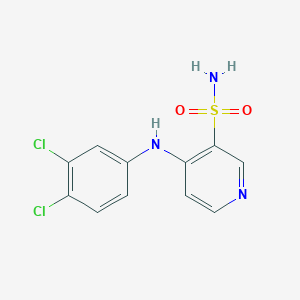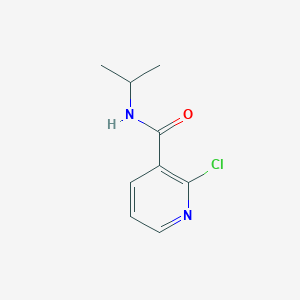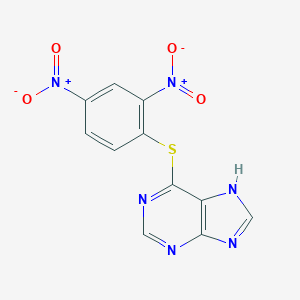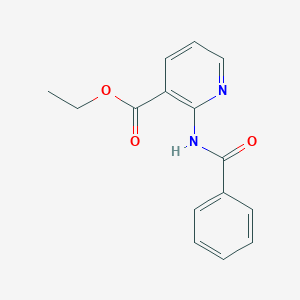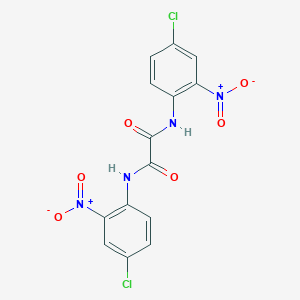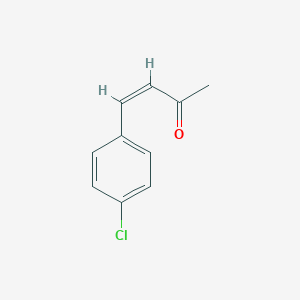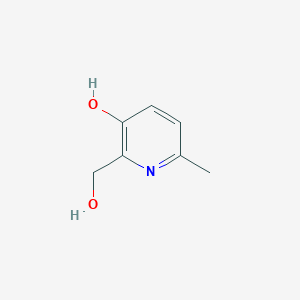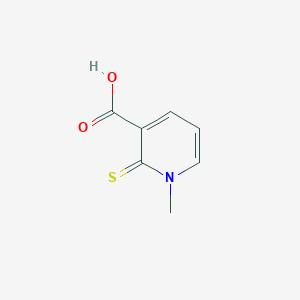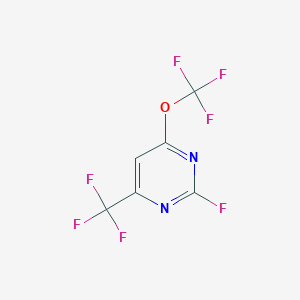
2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine (FTM) is a pyrimidine derivative that has gained attention due to its potential applications in scientific research. FTM has been found to exhibit unique properties that make it a useful tool in various research fields.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to interfere with the replication of certain viruses and bacteria, making it an effective antiviral and antibacterial agent.
Biochemische Und Physiologische Effekte
2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes and proteins, and interfere with the replication of certain viruses and bacteria. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to exhibit low toxicity, making it a safe tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine is its unique properties that make it a useful tool in various scientific research fields. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to exhibit low toxicity, making it a safe tool for scientific research. However, one of the limitations of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine is its high cost, which may limit its use in certain research fields.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine. One of the main areas of focus is the development of new drugs that are based on 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to exhibit potential applications in the field of agriculture, where it can be used as a fungicide and bactericide. Further research is needed to fully understand the mechanism of action of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine and its potential applications in various research fields.
Synthesemethoden
2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine can be synthesized using a multi-step process that involves the reaction of 2,4-dichloro-6-trifluoromethoxy-pyrimidine with potassium fluoride and trifluoromethyl iodide. The resulting product is then treated with fluorine gas to obtain 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine. This method has been found to be efficient and scalable, making it suitable for large-scale production of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antiviral, antifungal, and antibacterial properties, making it a useful tool in the development of new drugs. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
137161-19-4 |
|---|---|
Produktname |
2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine |
Molekularformel |
C6HF7N2O |
Molekulargewicht |
250.07 g/mol |
IUPAC-Name |
2-fluoro-4-(trifluoromethoxy)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6HF7N2O/c7-4-14-2(5(8,9)10)1-3(15-4)16-6(11,12)13/h1H |
InChI-Schlüssel |
YIDXXZVUTPZXJO-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1OC(F)(F)F)F)C(F)(F)F |
Kanonische SMILES |
C1=C(N=C(N=C1OC(F)(F)F)F)C(F)(F)F |
Synonyme |
2-fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



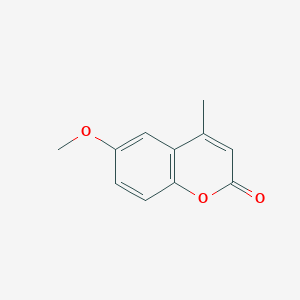
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
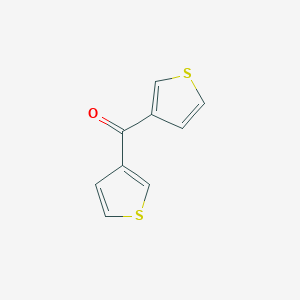
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)
